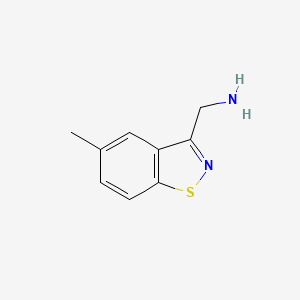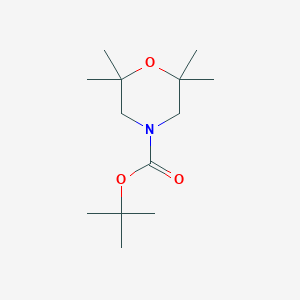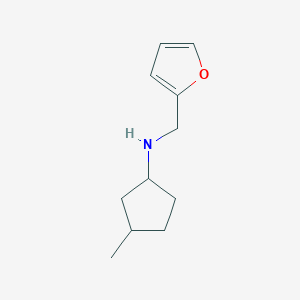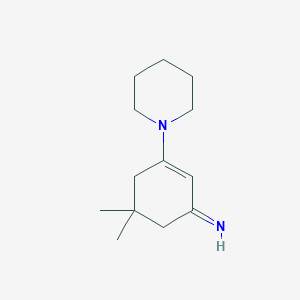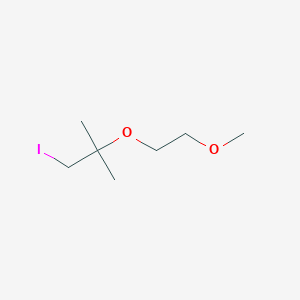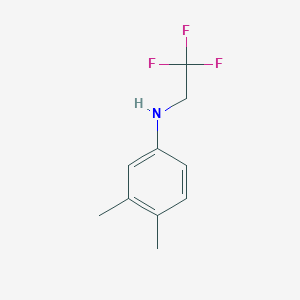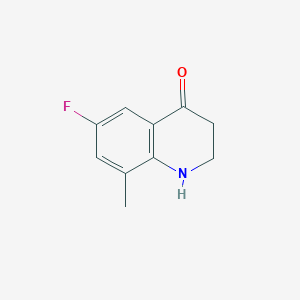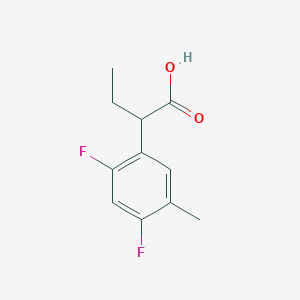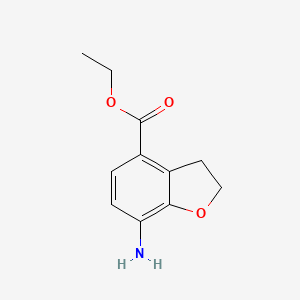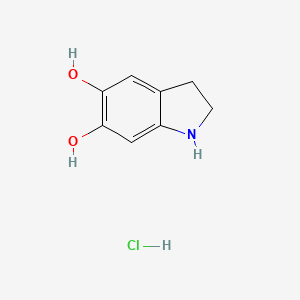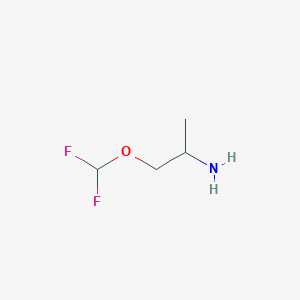
1-(Difluoromethoxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)propan-2-amine is an organic compound with the molecular formula C4H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1-(Difluoromethoxy)propan-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-bromo-2-(difluoromethoxy)propane with ammonia or a primary amine under controlled conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its unique structural features .
Comparison with Similar Compounds
1-(Difluoromethoxy)propan-2-amine can be compared with other similar compounds such as:
1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-(Trifluoromethoxy)propan-2-amine: Contains an additional fluorine atom, which can significantly alter its chemical behavior and applications.
1-(Chloromethoxy)propan-2-amine:
Properties
Molecular Formula |
C4H9F2NO |
|---|---|
Molecular Weight |
125.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3 |
InChI Key |
VSZAEVLSIWLMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


